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Compound of Interest

Compound Name: AEG-41174

Cat. No.: B1192128 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the available information on AEG-
41174, a novel small molecule tyrosine kinase inhibitor. The document is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the therapeutic potential and mechanism of action of this compound. Due to the limited publicly

available data on AEG-41174, this guide summarizes its known characteristics and provides a

conceptual framework for its targeted pathways.

Executive Summary
AEG-41174 is identified as a novel, non-ATP competitive small molecule inhibitor of tyrosine

kinases.[1] Its primary molecular targets have been cited as Janus kinase 2 (JAK2) and the

Bcr-Abl fusion protein.[1] The compound has been investigated in a Phase I clinical trial for the

treatment of hematological malignancies.[1] Beyond its kinase inhibition, AEG-41174 is also

described as an apoptosis stimulant.[2]

Please Note: Detailed quantitative data, such as IC50 or binding affinity values, and specific

experimental protocols from preclinical or clinical studies on AEG-41174 are not extensively

available in the public domain. The following sections are based on the available information

and general knowledge of the targeted signaling pathways.
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AEG-41174's therapeutic potential stems from its inhibition of two key kinases implicated in the

pathogenesis of various blood cancers: JAK2 and Bcr-Abl.

JAK2 and the JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are central components

of the JAK/STAT signaling pathway. This pathway is crucial for the regulation of hematopoiesis

and immune responses, transmitting signals from cytokine and growth factor receptors on the

cell surface to the nucleus, where they modulate gene transcription.

In many myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential

thrombocythemia, mutations in the JAK2 gene lead to constitutive activation of the JAK/STAT

pathway. This results in uncontrolled cell proliferation and survival. By targeting JAK2, AEG-
41174 is postulated to inhibit this aberrant signaling, thereby controlling the proliferation of

malignant cells.
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Caption: Conceptual diagram of the JAK/STAT signaling pathway and the inhibitory action of

AEG-41174 on JAK2.

Bcr-Abl and Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of

Chronic Myeloid Leukemia (CML). It arises from a chromosomal translocation known as the

Philadelphia chromosome. Bcr-Abl drives the malignant transformation of hematopoietic stem

cells by activating a multitude of downstream signaling pathways, including those involved in

cell proliferation (e.g., RAS/MAPK) and survival (e.g., PI3K/AKT).

As a Bcr-Abl inhibitor, AEG-41174 is designed to block the kinase activity of this oncoprotein,

thereby shutting down the downstream signals that promote the growth and survival of CML

cells. The non-ATP competitive nature of AEG-41174 suggests a mechanism of action that may

be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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